molecular formula C9H9FN2O3 B7942538 N-Ethyl-3-fluoro-5-nitrobenzamide

N-Ethyl-3-fluoro-5-nitrobenzamide

Cat. No.: B7942538
M. Wt: 212.18 g/mol
InChI Key: ICMSULXWPCNBEJ-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-nitrobenzamide is an organic compound with the molecular formula C₉H₉FN₂O₃ It is a derivative of benzamide, featuring an ethyl group, a fluoro substituent, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-5-nitrobenzamide typically involves the following steps:

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the fluorinated nitrobenzene with ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-Ethyl-3-fluoro-5-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Fluoro-5-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-Ethyl-3-fluoro-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of fluoro and nitro substituents on biological activity and molecular interactions.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-fluoro-3-nitrobenzamide: Similar structure but with different positions of the fluoro and nitro groups.

    N-Methyl-3-fluoro-5-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-3-chloro-5-nitrobenzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

N-Ethyl-3-fluoro-5-nitrobenzamide is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The ethyl group also contributes to its distinct properties compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

N-ethyl-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMSULXWPCNBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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